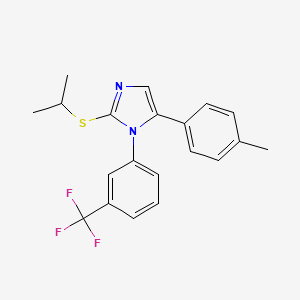

2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound characterized by its unique combination of an imidazole ring, a trifluoromethyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions:

Imidazole Ring Formation: : The initial step often includes the formation of the imidazole ring. This can be achieved via the Debus-Radziszewski imidazole synthesis method, where a 1,2-diketone and a primary amine are reacted in the presence of an aldehyde.

Introduction of Aromatic Substituents: : Subsequent steps involve introducing the trifluoromethyl, p-tolyl, and isopropylthio groups. These can be incorporated through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethyl iodide, toluene, and isopropyl thiolate.

Industrial Production Methods

Industrial-scale production might require optimizing reaction conditions to improve yield and efficiency. Techniques such as:

Flow Chemistry: : Continuously flowing reactants through a reaction chamber to enhance reaction control and scalability.

Microwave-Assisted Synthesis: : Using microwave radiation to accelerate reaction rates, potentially improving yield and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidation reactions involving 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can convert the sulfur moiety to sulfoxide or sulfone derivatives.

Reduction: : Reductive processes might target the aromatic nitro groups, if present, converting them to amines.

Substitution: : Nucleophilic or electrophilic aromatic substitutions can be employed to modify the substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane are typical.

Reduction: : Commonly used reagents include sodium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: : Lewis acids such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amino derivatives.

Substitution: : Varied aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has piqued interest due to its distinctive properties:

Chemistry: : Useful as a building block for synthesizing complex organic molecules.

Medicine: : Exploration as a pharmaceutical candidate, possibly targeting specific receptors or enzymes.

Industry: : Utility in material science for developing novel polymers or as catalysts in specific reactions.

Mechanism of Action

Understanding the detailed mechanism involves investigating how it interacts at a molecular level:

Molecular Targets and Pathways: : This compound may inhibit or activate enzymes by binding to active sites or allosteric sites, altering the enzyme's conformation and activity. Pathway analysis could reveal its effects on metabolic or signaling pathways.

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exhibits unique characteristics:

Similar Compounds: : Other imidazole derivatives, such as ketoconazole and metronidazole, known for their antifungal and antibacterial properties.

Uniqueness: : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylthio and p-tolyl groups introduce steric and electronic effects influencing biological activity.

There you have it. Anything specific you want to dive into further?

Properties

IUPAC Name |

5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2S/c1-13(2)26-19-24-12-18(15-9-7-14(3)8-10-15)25(19)17-6-4-5-16(11-17)20(21,22)23/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWTQBBMMYZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2939549.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)

![3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2939568.png)